molecular formula C23H22N2O3S B3513799 2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide

Cat. No.: B3513799
M. Wt: 406.5 g/mol
InChI Key: WNMJLXAQXDTRPB-UHFFFAOYSA-N
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Description

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide is an organic compound with a complex structure that includes benzylamino, oxoethoxy, and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate oxoethoxy compound under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-methylsulfanylphenylbenzamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the benzylamino or methylsulfanyl groups.

    Reduction: The oxoethoxy group can be reduced under specific conditions.

    Substitution: The benzylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The oxoethoxy and methylsulfanyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(benzylamino)-2-oxoethyl]acrylic acid
  • 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
  • [2-(benzylamino)-2-oxoethyl] 2-(2-methoxyethoxy)acetate

Uniqueness

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-29-19-11-7-10-18(14-19)25-23(27)20-12-5-6-13-21(20)28-16-22(26)24-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJLXAQXDTRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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